molecular formula C7H15BrO B124907 7-Bromo-1-heptanol CAS No. 10160-24-4

7-Bromo-1-heptanol

Cat. No. B124907
CAS RN: 10160-24-4
M. Wt: 195.1 g/mol
InChI Key: MMXRRNUXCHUHOE-UHFFFAOYSA-N
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Description

7-Bromo-1-heptanol is a chemical compound used in the synthesis of various other compounds. It has been used in the synthesis of (9Z,12E)- [1-13C]-octadeca-9,12-dienoic acid and (9Z,12Z,15E)- [1-13C]-octadeca-9,12,15-trienoic acid . It can also be used to prepare N-substituted [(carboxymethyl)phenoxy]ethyl benzoxazinones as PPARγ agonists and antidiabetic (type 2) agents .


Synthesis Analysis

The synthesis of 7-Bromo-1-heptanol involves its use in the creation of (9Z,12E)- [1-13C]-octadeca-9,12-dienoic acid and (9Z,12Z,15E)- [1-13C]-octadeca-9,12,15-trienoic acid . It can also be used to prepare N-substituted [(carboxymethyl)phenoxy]ethyl benzoxazinones .


Molecular Structure Analysis

The molecular structure of 7-Bromo-1-heptanol can be found in various databases . The molecular formula is C7H15BrO and the molecular weight is 195.097 .


Chemical Reactions Analysis

7-Bromo-1-heptanol is used in the synthesis of various compounds, including (9Z,12E)- [1-13C]-octadeca-9,12-dienoic acid and (9Z,12Z,15E)- [1-13C]-octadeca-9,12,15-trienoic acid . It can also be used to prepare N-substituted [(carboxymethyl)phenoxy]ethyl benzoxazinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-1-heptanol include a density of 1.3±0.1 g/cm3, a boiling point of 231.8±23.0 °C at 760 mmHg, and a flash point of 98.6±12.3 °C .

Scientific Research Applications

Synthesis of Fatty Acid Derivatives

7-Bromo-1-heptanol: is utilized in the synthesis of isotopically labeled fatty acids such as (9Z,12E)-[1-13C]-octadeca-9,12-dienoic acid and (9Z,12Z,15E)-[1-13C]-octadeca-9,12,15-trienoic acid . These derivatives are crucial for studying metabolic pathways and understanding the role of fatty acids in various biological processes.

Development of Antidiabetic Agents

This compound serves as a precursor in the preparation of N-substituted [(carboxymethyl)phenoxy]ethyl benzoxazinones , which act as PPARγ agonists . These agents are studied for their potential to treat type 2 diabetes by regulating glucose metabolism and insulin sensitivity.

Anti-Estrogenic Compounds

Researchers use 7-Bromo-1-heptanol to create thiochroman and chroman derivatives that function as pure antiestrogens . These compounds are significant in the study of estrogen receptors and may contribute to the development of therapies for estrogen-dependent conditions.

Safety And Hazards

7-Bromo-1-heptanol is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It should not be released into the environment and should be handled with appropriate personal protective equipment .

properties

IUPAC Name

7-bromoheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15BrO/c8-6-4-2-1-3-5-7-9/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXRRNUXCHUHOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCO)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064979
Record name 1-Heptanol, 7-bromo-
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Molecular Weight

195.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1-heptanol

CAS RN

10160-24-4
Record name 7-Bromo-1-heptanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10160-24-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Heptanol, 7-bromo-
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Record name 1-Heptanol, 7-bromo-
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Record name 1-Heptanol, 7-bromo-
Source EPA DSSTox
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Record name 7-Bromo-1-heptanol
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Synthesis routes and methods

Procedure details

Heptane-1,7-diol (36.0 g, 272 mmol; Alfa Aesar) and aq. 48% HBr (38 mL) were heated under reflux in benzene (400 mL) with water removal using a Dean-Stark apparatus. After 12 h, all volatiles were removed in vacuo and the residue was purified by SiO2 column chromatography using a gradient of 10-30% EtOAc/hexanes as eluent to give 7-bromoheptan-1-ol (26.22 g, 62%) as colorless oil. TLC: 50% EtOAc/hexanes, Rf≈0.4; 1H NMR (400 MHz, CDCl3) δ 3.61 (t, 2H, J=7.1 Hz), 3.39 (t, 2H, J=6.8 Hz), 1.80-1.88 (m, 2H), 1.52-1.58 (m, 2H), 1.30-1.46 (m, 6H).
Quantity
36 g
Type
reactant
Reaction Step One
Name
Quantity
38 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 7-bromo-1-heptanol in the synthesis of 1,7-dibromoheptane?

A1: 7-bromo-1-heptanol acts as a crucial intermediate in the two-step synthesis of 1,7-dibromoheptane from 1,7-heptanediol and hydrobromic acid []. The reaction proceeds via consecutive SN2 mechanisms. Initially, 1,7-heptanediol reacts with hydrobromic acid, forming 7-bromo-1-heptanol. This first step is identified as the rate-determining step in the overall synthesis []. Subsequently, 7-bromo-1-heptanol reacts with another molecule of hydrobromic acid in a faster second step to yield the final product, 1,7-dibromoheptane [].

Q2: How does the concentration of 7-bromo-1-heptanol change during the synthesis of 1,7-dibromoheptane?

A2: The concentration of 7-bromo-1-heptanol initially increases as it is formed from 1,7-heptanediol and hydrobromic acid []. As the reaction progresses, the concentration of 7-bromo-1-heptanol reaches a maximum and then gradually decreases as it is consumed to form the final product, 1,7-dibromoheptane []. This dynamic change in concentration over time is characteristic of a consecutive reaction where an intermediate is formed and then consumed.

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